PPARγ Transactivation Potency Comparison: Pyridin-2-yloxy vs. Phenyloxy Analog
In a cell-based PPARγ transactivation assay using a GAL4-PPARγ LBD chimera, the pyridin-2-yloxybenzoyl pyrrolidine-oxazolidine-2,4-dione series demonstrated EC50 values in the low nanomolar range (approximately 50-150 nM). Removal of the pyridyl nitrogen to yield the corresponding phenyloxy analog resulted in a >10-fold right-shift in concentration-response curves, with EC50 values exceeding 1 µM [1]. This quantitative difference highlights the critical contribution of the pyridine nitrogen to receptor activation potency and cannot be inferred from the phenyloxy comparator.
| Evidence Dimension | PPARγ transactivation EC50 |
|---|---|
| Target Compound Data | EC50 ~50-150 nM (pyridin-2-yloxy series) |
| Comparator Or Baseline | Phenyloxy analog EC50 >1 µM |
| Quantified Difference | >10-fold lower potency for phenyloxy comparator |
| Conditions | GAL4-PPARγ LBD chimera reporter gene assay in HEK293 cells, 24 h treatment |
Why This Matters
A >10-fold potency difference determines whether a compound is suitable as a chemical probe for in vivo pharmacology or relegated to in vitro screening only, directly impacting procurement decisions for preclinical programs.
- [1] Meinke, P.T.; Shi, G.Q.; Wood, H.B. Antidiabetic Oxazolidinediones and Thiazolidinediones. U.S. Patent Application 20090069385, March 12, 2009. Example transactivation data for pyridinyloxy series. View Source
